molecular formula C17H16Cl2N2O5S B1227259 3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester

3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester

Cat. No. B1227259
M. Wt: 431.3 g/mol
InChI Key: KLKYRRPAKBREKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester is a sulfonamide.

Scientific Research Applications

Creation of Amino Acid Derivatives

Riabchenko et al. (2020) investigated the creation of new amino acid derivatives using 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. This compound reacts with amino acid methyl esters to form corresponding amino acid sulfonamide derivatives, a process that demonstrates the potential for creating various amino acid derivatives using similar sulfonyl-based compounds (Riabchenko et al., 2020).

Synthesis of Heterocycles and Esterification

Research by Rose et al. (2003) focused on the synthesis of heterocycles and esters using various sulfonyl compounds. These processes are essential in the creation of diverse organic compounds with potential applications in medicinal chemistry and material science (Rose et al., 2003).

Cyclization Reactions

Back and Nakajima (2000) explored cyclization reactions involving acetylenic sulfones with beta and gamma-chloroamines. The use of sulfonyl compounds in these cyclization reactions illustrates their utility in synthesizing complex organic structures, such as piperidines and indolizidines (Back & Nakajima, 2000).

Sulfonyl Isocyanates and Isothiocyanates Chemistry

McFarland et al. (1980) delved into the chemistry of sulfonyl isocyanates and isothiocyanates, providing insights into possible routes to various substituted compounds. These findings highlight the versatility of sulfonyl-based compounds in chemical synthesis (McFarland et al., 1980).

Selective Oxidation with Platinum Salts

Labinger et al. (1993) studied the selective oxidation of hydrocarbons by aqueous platinum salts. Their research demonstrated how p-toluenesulfonic acid, a related sulfonyl compound, undergoes selective oxidation, emphasizing the potential for controlled chemical reactions involving similar compounds (Labinger et al., 1993).

properties

Product Name

3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester

Molecular Formula

C17H16Cl2N2O5S

Molecular Weight

431.3 g/mol

IUPAC Name

[2-[(3,5-dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(benzenesulfonyl)propanoate

InChI

InChI=1S/C17H16Cl2N2O5S/c1-11-13(18)9-20-17(16(11)19)21-14(22)10-26-15(23)7-8-27(24,25)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,20,21,22)

InChI Key

KLKYRRPAKBREKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Cl)NC(=O)COC(=O)CCS(=O)(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester
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3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester
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3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester
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3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester
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3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester
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3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester

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